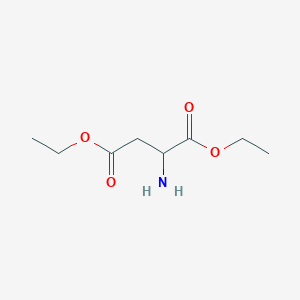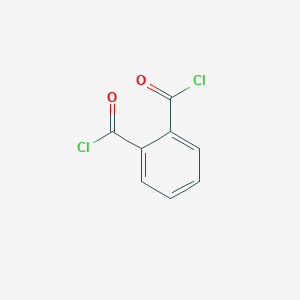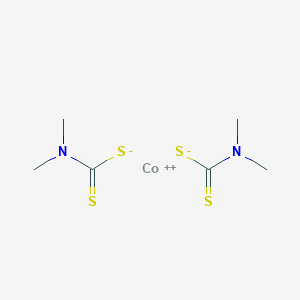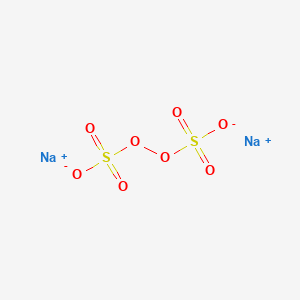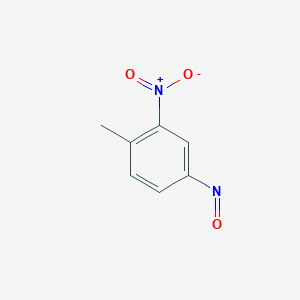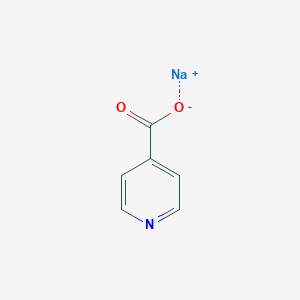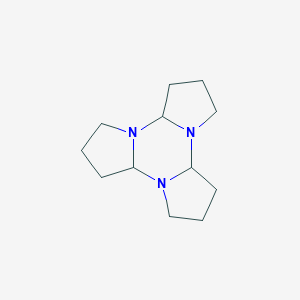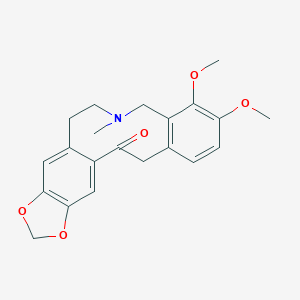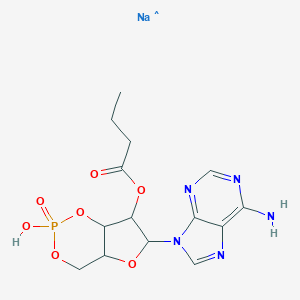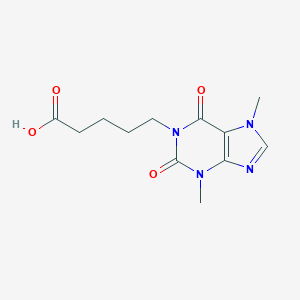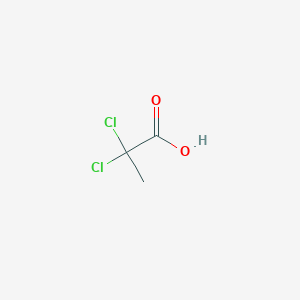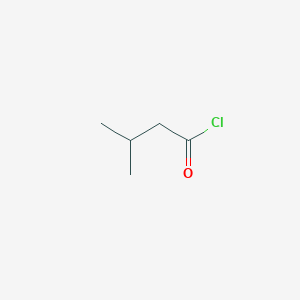
Isovaleryl chloride
Übersicht
Beschreibung
Isovaleryl Chloride: Comprehensive Analysis
Isovaleryl chloride is not directly discussed in the provided papers; however, the related compound isovaleryl-CoA and its derivatives are extensively studied. Isovaleryl-CoA is a key intermediate in the catabolism of L-leucine and is involved in various biochemical processes. For instance, isovaleryl-CoA dehydrogenase (IVD) is a flavoenzyme that catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which is a crucial step in leucine degradation . The importance of isovaleryl-CoA and its metabolites is highlighted in the context of isovaleric acidemia, a metabolic disorder characterized by the accumulation of isovaleric acid and its derivatives .
Synthesis Analysis
The synthesis of isovaleryl-CoA and its derivatives is intric
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Drug Delivery Systems
- Isovaleryl chloride derivatives, like isovaleryl esters, have been tested as potential site-specific chemical delivery systems. For instance, isovaleryl derivatives of phenylephrone showed pronounced mydriatic effects, suggesting their potential as potent mydriatic agents without systemic side effects (Goskonda, Ghandehari, & Reddy, 2001).
- In drug metabolism studies, O-isovaleryl-propranolol (isovaleryl-PL) demonstrated high membrane permeability due to its lipophilic nature, suggesting its utility in evaluating first-pass hydrolysis in rat small intestines (Masaki, Taketani, & Imai, 2006).
Organic Chemistry and Synthesis
- Isovaleryl chloride is utilized in the synthesis of compounds with real-world applications, such as the synthesis of a cockroach pheromone, gentisyl quinone isovalerate (Feist, 2008).
- It is also involved in the preparation of compounds like (R)-(−)-N-Isovalerylcamphorsultam, which demonstrates the versatility of isovaleryl chloride in creating diverse chemical structures (Zhou, Zhang, & Hu, 2009).
Biochemistry and Metabolic Studies
- Isovaleryl chloride derivatives play a role in studying enzyme activities, such as isovaleryl-CoA dehydrogenase (IVD) in organisms like Caenorhabditis elegans. This enzyme is crucial in the leucine catabolism pathway (Mohsen, Navarette, & Vockley, 2001).
- Research into isovaleric acidemia, a metabolic disorder, involves studying the impact of isovaleryl-CoA dehydrogenase deficiency, offering insights into metabolic pathways and potential treatments (Castorina et al., 2008).
Analytical Chemistry and Diagnostic Research
- Isovaleryl chloride derivatives are used in developing assay methods, such as the enzymatic assay for determining isovaleryl-CoA dehydrogenase activity, which has implications in diagnosing metabolic disorders (Tajima et al., 2005).
- In research focused on inborn errors of metabolism, isovaleryl chloride derivatives aid in understanding and managing conditions like isovaleric acidemia, highlighting their role in clinical biochemistry (Vockley & Ensenauer, 2006).
Safety And Hazards
Zukünftige Richtungen
Isovaleric acidemia, a hereditary metabolic disorder, is caused by a mutation in the gene encoding the enzyme isovaleryl-CoA dehydrogenase, resulting in deficient or absent activity . This enzyme is responsible for helping break down leucine, an amino acid, and its deficiency leads to a buildup of chemicals in the blood that cause symptoms . The disorder can present with acute intermittent attacks in infancy or later in childhood . Management for this disease includes a low protein diet with leucine restriction, avoiding triggers of acute attacks, and supplementation with carnitine and/or glycine . Though there is no cure, but as patients age, acute attacks become less frequent .
Eigenschaften
IUPAC Name |
3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULZYQDGYXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059359 | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleryl chloride | |
CAS RN |
108-12-3 | |
| Record name | Isovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




